2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(3-ethylphenyl)acetamide
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Overview
Description
2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(3-ethylphenyl)acetamide is a complex organic compound that features a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(3-ethylphenyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the dimethylamino group and the sulfanyl linkage. The final step involves the acylation of the intermediate with 3-ethylphenyl acetic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazolopyrimidine core, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(3-ethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
Compared to similar compounds, 2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(3-ethylphenyl)acetamide stands out due to its unique thiazolopyrimidine core and the presence of both dimethylamino and sulfanyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H19N5OS2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(3-ethylphenyl)acetamide |
InChI |
InChI=1S/C17H19N5OS2/c1-4-11-6-5-7-12(8-11)20-13(23)9-24-16-14-15(18-10-19-16)21-17(25-14)22(2)3/h5-8,10H,4,9H2,1-3H3,(H,20,23) |
InChI Key |
FCCZNYDMSJKAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N(C)C |
Origin of Product |
United States |
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